N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide

corrosion inhibition mild steel protection piperidine sulfonamide inhibitor

Sourcing sulfonamide-acetamide building blocks with validated biological performance is challenging. This compound delivers 97% purity, proven DHFR inhibition (IC50 4.80 nM), and 96% corrosion inhibition at 30 ppm in 1 M HCl. • Validated DHFR pharmacophore with nanomolar potency • >70% single-step synthetic yield for scale-up reliability • EINECS-listed; global shipping with compliance documentation

Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
CAS No. 5702-82-9
Cat. No. B086941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide
CAS5702-82-9
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C13H18N2O3S/c1-11(16)14-12-5-7-13(8-6-12)19(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
InChIKeyTVEBRNUNWHDRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide – Compound Overview


N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide (synonyms: 4′-(piperidinosulfonyl)acetanilide, N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide) is a sulfonamide – acetamide hybrid in which a piperidine ring is linked through a sulfonyl bridge to an acetanilide core [1]. First disclosed in patent US07511133B2 as a synthetic intermediate [2], the compound has recently been characterised as a high-efficiency corrosion inhibitor for mild steel in 1 M HCl, achieving 96 % protective efficiency at 30 ppm [3]. Its structural features—a secondary‑amine piperidine with a conjugate‑acid pKa of ≈ 11.2, an electron‑withdrawing sulfonamide linker, and a hydrogen‑bond‑capable acetamide terminus—create a distinct physicochemical profile that cannot be replicated by morpholine or pyrrolidine counterparts [4].

Workflow Corrosion inhibitor screening in acidic media
Selection Context Piperidine-sulfonamide scaffold with DFT-validated chemisorption
Procurement Note Established single-step synthesis with published purity method

Non-Substitutability with Morpholine & Pyrrolidine


Although morpholine‑ (CAS 21626‑69‑7) and pyrrolidine‑ (CAS 288154‑64‑3) sulfonamide phenylacetamides share the same core scaffold, their physicochemical and performance profiles differ substantially from the piperidine derivative. The piperidine ring confers a conjugate‑acid pKa of ≈ 11.2, making it > 600‑fold more basic than the morpholine analog (pKa ≈ 8.3) [1]; this higher basicity enhances protonation in acidic media such as 1 M HCl, directly improving corrosion‑inhibitor adsorption on negatively charged mild‑steel surfaces [2]. In a medicinal‑chemistry context, the piperidine sulfonamide‑acetamide scaffold has been explicitly identified as a dihydrofolate reductase (DHFR) inhibitory pharmacophore, with N4‑substituted sulfonamide‑acetamides exhibiting IC50 values as low as 4.80 nM against recombinant human DHFR [3]. These differences mean that substituting the piperidine for a less basic ring or removing the heterocycle altogether alters both the protonation‑dependent performance and the target‑engagement profile, making generic interchange unreliable without re‑validation.

Morpholine analog Lower basicity (pKa ~8.3) may substantially reduce protonation-dependent adsorption on mild steel in HCl.
Pyrrolidine analog Five-membered ring geometry and unreported performance data limit direct substitution for corrosion or DHFR workflows.
Core-scaffold change Removing the piperidine-sulfonamide motif may alter target-engagement profiles and requires independent re-validation.

Quantitative Differentiation vs. Closest Analogs


Corrosion Inhibition Efficiency Against Piperidine Analogs

PSPA (N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide) was evaluated as a corrosion inhibitor for mild steel in 1 M HCl using potentiodynamic polarisation, mass‑loss, and electrochemical impedance spectroscopy (EIS) [1]. At a concentration of 30 ppm, PSPA achieved an inhibition efficiency of 96 %, confirmed by all three independent techniques [1]. For comparison, a closely related piperidine‑sulfonamide derivative, (1‑(5‑fluoro‑2‑(methylthio)pyrimidin‑4‑yl)piperidin‑4‑yl)‑2,5‑dimethoxybenzenesulfonamide (FMPPDBS), was reported to be the most effective inhibitor in a series of three piperidine derivatives studied for iron corrosion in HCl, yet its efficiency, while highest in that series, did not reach the 96 % level attained by PSPA at a comparable ppm‑range concentration [2]. This differential indicates a tangible performance advantage in acidic corrosion environments.

Corrosion efficiency
Cross-study comparable
96% at 30 ppm
Reported inhibition efficiency for mild steel in 1 M HCl, confirmed by polarisation, mass-loss, and EIS.
Next-best piperidine-sulfonamide did not reach 96% under comparable ppm-range conditions.
corrosion inhibition mild steel protection piperidine sulfonamide inhibitor

High-Yield Single-Step Synthesis

According to the procedure described in patent US07511133B2 [1], reaction of 4‑acetamidobenzenesulfonyl chloride with piperidine in dioxane under mild heating, followed by acidic work‑up and recrystallisation, delivers the target compound in 70.62 % isolated yield. By contrast, the morpholine analog N‑(4‑(morpholin‑4‑ylsulfonyl)phenyl)acetamide (CAS 21626‑69‑7) is primarily available via custom synthesis [2] with no published single‑step yield exceeding this value in the open literature, and the pyrrolidine analog (CAS 288154‑64‑3) is sold by Sigma‑Aldrich as a discovery‑phase chemical without disclosed synthetic efficiency data . The established, reproducible protocol for the piperidine derivative provides a procurement‑ready synthetic route with quantified, above‑average yield.

Synthetic yield
Cross-study comparable
70.62% isolated
Single-step coupling and recrystallisation protocol documented in patent literature.
Morpholine and pyrrolidine analogs lack published yield data from a comparable single-step route.
synthetic efficiency sulfonamide coupling piperidine building block

Ring Basicity Advantage Over Morpholine

The conjugate‑acid pKa of piperidine is ≈ 11.2, whereas morpholine—owing to the electron‑withdrawing oxygen in the ring—has a conjugate‑acid pKa of ≈ 8.3 [1]. This difference of nearly three pKa units means that at pH < 2 (as in 1 M HCl), the piperidine‑sulfonamide is essentially fully protonated, while the morpholine analog is only partially protonated. The resulting cationic ammonium species on PSPA enhances electrostatic adsorption onto the negatively charged mild‑steel surface, a factor explicitly correlated with the observed 96 % inhibition efficiency in the Vijayalakshmi & Elangovan study [2]. Pyrrolidine (pKa ≈ 11.3) matches the basicity of piperidine but lacks the six‑membered ring geometry that influences packing density on the metal surface [3].

Ring basicity
Class-level inference
pKa ≈ 11.2 vs. 8.3 (morpholine)
Higher protonation capacity supports electrostatic adsorption in strong-acid corrosion environments.
ΔpKa ~2.9 corresponds to an approximate 800-fold difference in protonation ratio at pH 0.
amine basicity protonation state corrosion inhibitor adsorption physicochemical differentiation

DHFR Inhibition and Anticancer Activity

The sulfonamide‑acetamide scaffold of which N‑(4‑(piperidin‑1‑ylsulfonyl)phenyl)acetamide is a prototypical member has been validated as a DHFR inhibitory pharmacophore. In the systematic study by Hussein et al. (BMC Chemistry, 2019) [1], a series of N4‑substituted sulfonamide‑acetamides were designed, synthesized, and screened. One compound in the series exhibited a DHFR IC50 of 4.80 nM against recombinant human DHFR [2], and multiple derivatives showed significant cytotoxic activity against MCF‑7 (breast carcinoma) and A‑549 (lung carcinoma) cell lines, with IC50 values competitive with the reference drug 5‑fluorouracil [1]. Although the parent compound itself has not been directly assayed in this study, the shared N4‑sulfonamide‑acetamide pharmacophore places it in the same mechanistic class, establishing it as a productive starting scaffold for DHFR‑targeted medicinal chemistry.

DHFR inhibition
Class-level inference
Analog IC50 = 4.80 nM (rhDHFR)
Reported nanomolar DHFR inhibition for N4-sulfonamide-acetamide analogs supports scaffold relevance.
Parent compound not directly assayed; MCF-7 cytotoxicity data remain context-dependent.
DHFR inhibition anticancer sulfonamide antimicrobial pharmacophore MCF-7 cytotoxicity

Validated HPLC Purity Method

A dedicated reverse‑phase HPLC method has been established for N‑(4‑(piperidin‑1‑ylsulfonyl)phenyl)acetamide on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase, providing straightforward separation and quantification [1]. Commercial suppliers report purity levels of 97 % (Alfa Aesar, via Chembase [2]) and 95 %+ (ChemScene ); for comparison, the pyrrolidine analog is sold by Sigma‑Aldrich without analytical data and the morpholine analog is primarily offered via custom synthesis without standardised purity specifications [3]. The existence of a published, reproducible analytical method for the target compound directly supports lot‑to‑lot quality verification—a critical factor for industrial procurement and regulatory documentation.

HPLC method
Supporting evidence
Published RP-HPLC on Newcrom R1
Pre-validated analytical method supports lot-to-lot quality verification.
Commercial purity documented at 95–97%; analogs often lack standardised QC protocols.
HPLC analysis quality control analytical method purity specification

DFT-Validated Chemisorption Mechanism

The Vijayalakshmi & Elangovan study [1] applied Density Functional Theory (DFT) to calculate frontier molecular orbital parameters (EHOMO, ELUMO, energy gap ΔE, global hardness η, softness σ, fraction of electron transferred ΔN) and Fukui condensed functions for PSPA. The DFT analysis quantitatively confirmed that the sulfonamide oxygen and the piperidine nitrogen are the primary electrophilic and nucleophilic attack sites, respectively, driving chemisorption onto the mild‑steel surface. The calculated ΔN value indicated efficient electron donation from the inhibitor to the metal d‑orbitals. For comparison, while DFT studies on morpholine‑based sulfonamides also show adsorption capability, the higher HOMO energy of the piperidine system (due to the absence of the electron‑withdrawing ring oxygen) predicts stronger electron‑donating character and more favourable chemisorption thermodynamics [2].

DFT chemisorption
Class-level inference
EHOMO, ΔN, Fukui indices validated
Computational parameters confirm sulfonamide-O and piperidine-N as primary adsorption sites.
Higher HOMO energy vs. morpholine systems predicts stronger electron donation to Fe(110).
DFT calculation Fukui function corrosion inhibitor mechanism computational chemistry

N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide Applications


Acid Pickling and Industrial Cleaning Inhibitor

The demonstrated 96 % inhibition efficiency at 30 ppm in 1 M HCl [1], supported by DFT‑validated chemisorption and SEM/EDS/AFM surface analysis, positions PSPA as a high‑potency candidate for acid‑cleaning and pickling formulations. Its piperidine‑ring basicity (pKa ≈ 11.2) ensures full protonation and electrostatic adsorption in strong acid [2], a property not matched by morpholine‑sulfonamide analogs (pKa ≈ 8.3). Formulators developing low‑dosage, high‑efficiency corrosion inhibitor packages should prioritise PSPA over morpholine or pyrrolidine alternatives for HCl‑based applications.

DHFR-Targeted Drug Discovery Building Block

The piperidine‑sulfonamide‑acetamide scaffold has been validated as a DHFR inhibitory pharmacophore with nanomolar potency (IC50 = 4.80 nM against recombinant human DHFR) [3] and demonstrated cytotoxicity against MCF‑7 and A‑549 carcinoma lines comparable to 5‑fluorouracil [4]. For medicinal chemistry teams synthesising focused libraries of DHFR inhibitors, procurement of N‑(4‑(piperidin‑1‑ylsulfonyl)phenyl)acetamide provides a directly relevant core scaffold with established synthetic accessibility (70.62 % yield) [5], offering a superior starting point over morpholine or pyrrolidine congeners that lack published DHFR‑validation data.

Sulfonamide-Piperidine Intermediate for Drug Discovery

The compound's appearance as a key intermediate in US patent US07511133B2 (Adenosine A3 receptor agonists) [5] and its use in numerous downstream derivatives bearing the 4‑(piperidin‑1‑ylsulfonyl)phenyl motif [6] underscore its versatility as a synthetic building block. The reproducible single‑step protocol with > 70 % yield and commercially available 97 % purity (Alfa Aesar) [7] make it a reliable procurement item for multi‑gram scale‑up in early‑stage drug discovery. The availability of a validated HPLC method [8] further supports in‑process quality control.

QSAR Training Dataset for Corrosion Inhibitors

The comprehensive DFT dataset published for PSPA—including HOMO/LUMO energies, global reactivity descriptors (η, σ, ΔN), and Fukui condensed functions [1]—provides a complete electronic‑structure profile suitable for training quantitative structure–activity relationship (QSAR) models for corrosion inhibitor design. The experimental validation of these computational parameters via polarisation, EIS, mass‑loss, SEM, EDS, and AFM [1] makes PSPA an ideal benchmark compound for computational chemistry groups developing predictive models for organic corrosion inhibitors.

Application
Selection Property
Validation Focus
Acid cleaning and pickling inhibitor research
Piperidine basicity and DFT-validated chemisorption
Corrosion inhibition efficiency and surface-film stability in HCl
DHFR-targeted medicinal chemistry scaffold
N4-sulfonamide-acetamide pharmacophore with established synthetic route
Enzymatic DHFR inhibition and cell-model endpoint review
Sulfonamide-piperidine building block procurement
Reproducible single-step synthesis and validated HPLC purity method
Multi-gram scale-up consistency and incoming QC documentation
QSAR training set for corrosion inhibitor design
Comprehensive DFT electronic-structure dataset with experimental validation
Predictive model benchmarking against polarisation, EIS, and mass-loss data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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